N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide
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Overview
Description
N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a 4-chlorobenzyl group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the pyrazole derivative.
Attachment of the Benzenesulfonamide Moiety: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is studied for its effects on various biological pathways, including apoptosis and cell signaling.
Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death or altered cell function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine
Uniqueness
N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H16ClN3O2S |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H16ClN3O2S/c1-13-2-8-16(9-3-13)24(22,23)20-17-10-11-21(19-17)12-14-4-6-15(18)7-5-14/h2-11H,12H2,1H3,(H,19,20) |
InChI Key |
GAEIYFPTMIZGLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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